tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
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Overview
Description
Tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorinated pyridine ring, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
Tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-chloro-5-methylpyridin-4-yl)carbamate
- Tert-butyl N-(2-methylpropan-2-yl)carbamate
- 2-chloro-5-methylpyridine derivatives
Uniqueness
Tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-methylpyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4/c1-10-9-18-12(17)8-11(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGSDPSSMUBLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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